N-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4,5-trimethoxyphenyl group at the 1-position and a thiophen-2-yl carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-thiophen-2-yl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-16-12-14(13-17(27-2)20(16)28-3)19-15-6-4-8-23(15)9-10-24(19)21(25)22-18-7-5-11-29-18/h4-8,11-13,19H,9-10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVBVZWBCAUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS No. 899942-72-4) is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 413.49 g/mol. The compound features a complex structure that includes a thiophene ring and a trimethoxyphenyl group.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The methods may include cyclization reactions that form the pyrrolo[1,2-a]pyrazine core and subsequent modifications to introduce the thiophene and trimethoxyphenyl moieties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene and pyrrolo[1,2-a]pyrazine exhibit significant antimicrobial activity. For instance:
- Inhibition Zones : The compound has been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated substantial inhibition zones with low minimum inhibitory concentrations (MIC), suggesting potent antibacterial and antifungal properties .
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Scavenging Assay : This assay measures the ability to neutralize free radicals. The compound exhibited significant radical scavenging activity comparable to established antioxidants .
- Hydroxyl Radical Scavenging : In addition to DPPH assays, hydroxyl radical scavenging assays further confirmed the antioxidant capabilities of this compound.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds that share structural similarities with this compound:
Comparison with Similar Compounds
5-Aryl-N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues ()
- Core Structure : Thiophene-2-carboxamide with pyridinyl substituents.
- Substituent Differences : Pyridine ring vs. pyrrolo-pyrazine core.
Heterocyclic Carboxamides with Varied Cores
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
- Core Structure : Imidazo-pyridine vs. pyrrolo-pyrazine.
- Functional Groups: Nitrophenyl and cyano substituents vs. trimethoxyphenyl.
- Synthesis : One-pot multicomponent reactions, differing from the stepwise cyclization likely used for the target compound .
Comparative Data Table
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core in this compound?
The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. For example:
- Step 1 : React a substituted pyrrole precursor (e.g., ethyl pyrrole-2-carboxylate) with a carboxamide derivative under basic conditions (K₂CO₃/DMF) to form the pyrazine ring .
- Step 2 : Introduce the 3,4,5-trimethoxyphenyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
- Step 3 : Functionalize the thiophene moiety using nucleophilic aromatic substitution (e.g., NaH/DMF) to attach the carboxamide group .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Critical for verifying regiochemistry of the pyrrolopyrazine core and substituents (e.g., methoxy protons at δ 3.7–3.9 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₃O₅S: 456.1589; observed: 456.1592) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1,650 cm⁻¹) and methoxy C-O bonds (~1,130 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the introduction of the 3,4,5-trimethoxyphenyl group?
- Catalyst Screening : Pd(PPh₃)₄ in THF at 80°C improves coupling efficiency compared to Pd(OAc)₂ .
- Solvent Effects : DMF enhances solubility of polar intermediates, while toluene reduces side reactions in non-polar steps .
- Temperature Control : Maintaining 80–90°C prevents premature decomposition of boronic acid reagents .
Q. What computational approaches predict the compound’s interaction with tubulin?
- Molecular Docking (AutoDock Vina) : Dock the compound into the colchicine-binding site of β-tubulin (PDB: 1SA0). Focus on hydrogen bonds between methoxy groups and Thr179/Asn349 residues .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2 Å) and ligand-protein interaction frequency .
- Pharmacophore Modeling : Map the 3,4,5-trimethoxyphenyl group as a critical hydrophobic/aromatic feature for anti-mitotic activity .
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
- Assay Standardization : Use identical cell passage numbers and ATP-based viability assays (e.g., CellTiter-Glo®) to minimize variability .
- Mechanistic Profiling : Compare effects on tubulin polymerization (e.g., turbidity assays at 350 nm) versus apoptosis markers (caspase-3 activation) to differentiate primary mechanisms .
- Orthogonal Validation : Confirm activity with CRISPR knockouts of tubulin isotypes or resistant cell lines .
Methodological Guidance for Data Analysis
Q. What strategies resolve conflicting SAR trends between in vitro and in silico models?
- Free Energy Calculations (MM-PBSA) : Quantify binding energy contributions of substituents (e.g., thiophene vs. furan analogs) to reconcile computational and experimental IC₅₀ values .
- Crystallography : Co-crystallize the compound with tubulin to validate docking poses and identify unmodeled water-mediated interactions .
- Meta-Analysis : Pool data from analogs (e.g., trimethoxyphenyl chalcones) to identify conserved pharmacophores .
Q. How can researchers improve aqueous solubility for in vivo studies without compromising activity?
- Prodrug Design : Introduce phosphate esters at the carboxamide group, which hydrolyze in serum .
- Nanostructured Lipid Carriers (NLCs) : Encapsulate the compound using Precirol® ATO 5 and Tween 80 (1:2 ratio) to achieve >90% encapsulation efficiency and sustained release .
- Co-solvent Systems : Use 10% DMSO/10% Cremophor EL in saline for intraperitoneal administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
